(2-Bromo-5-fluoropyridin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVUTPTMBNBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743891 | |
| Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-29-5 | |
| Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions including fluorination and hydroxymethylation . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and hydroxymethylating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl groups.
Common Reagents and Conditions
Substitution: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
(2-Bromo-5-fluoropyridin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated pyridine derivatives are widely used in cross-coupling reactions, medicinal chemistry, and materials science. Below is a detailed comparison of (2-Bromo-5-fluoropyridin-4-yl)methanol with structurally related compounds:
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to its boronic acid counterpart, which is moisture-sensitive and requires anhydrous handling .
- Thermal Stability: Carboxylic acid derivatives (e.g., 2-Bromo-5-fluoroisonicotinic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas the methanol derivative is likely a low-melting solid or liquid .
Biological Activity
(2-Bromo-5-fluoropyridin-4-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and its implications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development. The compound is being investigated for its interactions with different biomolecules, which may lead to therapeutic applications.
Key Biological Activities
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may inhibit certain cancer cell lines by interfering with specific signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical for its application as a therapeutic agent.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating its potential use in treating infections.
Synthesis Methods
The synthesis of this compound typically involves bromination and fluorination reactions on pyridine derivatives. Various synthetic routes have been optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.
Common Synthesis Route
- Starting Material : 2-Bromopyridine
- Reagents : Fluorinating agents and hydroxymethylating agents.
- Conditions : Reactions are usually carried out under controlled temperatures to ensure selectivity and yield.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Nature Communications, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential role as a lead compound for further development in oncology .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Binding Affinity : The presence of fluorine and bromine enhances the binding affinity to target proteins.
- Biochemical Pathways : The compound may influence signaling pathways involved in cell growth and apoptosis, making it a candidate for further investigation in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
